4-Allyloxyphenylacetic acid

Description

BenchChem offers high-quality 4-Allyloxyphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Allyloxyphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

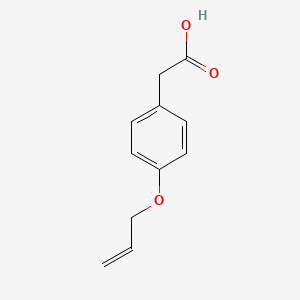

Structure

3D Structure

Properties

IUPAC Name |

2-(4-prop-2-enoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h2-6H,1,7-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVOADYMWPGUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Allyloxyphenylacetic Acid (CAS 72224-22-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Allyloxyphenylacetic acid, a molecule of interest in medicinal chemistry and organic synthesis. Drawing upon established chemical principles and data from analogous structures, this document aims to serve as a valuable resource for professionals in the field.

Molecular Structure and Physicochemical Properties

4-Allyloxyphenylacetic acid is a bifunctional organic compound featuring a phenylacetic acid core substituted with an allyloxy group at the para position. This unique combination of a carboxylic acid and an allyl ether imparts a distinct set of chemical characteristics that are valuable for further chemical modifications and potential biological activity.

Structural Representation:

Caption: Chemical structure of 4-Allyloxyphenylacetic acid.

Physicochemical Data Summary:

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 72224-22-7 | Registry Number |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | |

| Appearance | Likely a white to off-white solid | Analogy to similar phenylacetic acid derivatives[1] |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water. | General solubility of carboxylic acids |

| Melting Point | Not available. Expected to be in the range of other substituted phenylacetic acids. | |

| Boiling Point | Not available. |

Synthesis and Manufacturing

While a specific, optimized industrial synthesis for 4-Allyloxyphenylacetic acid is not widely published, a robust and logical synthetic route can be devised from readily available starting materials, primarily 4-hydroxyphenylacetic acid and an allyl halide. This approach is a standard Williamson ether synthesis, a reliable and well-understood reaction in organic chemistry.

Proposed Synthetic Pathway:

The most direct synthesis involves the O-alkylation of 4-hydroxyphenylacetic acid with an allyl halide (e.g., allyl bromide) in the presence of a suitable base.

Caption: Proposed synthesis of 4-Allyloxyphenylacetic acid via Williamson ether synthesis.

Detailed Experimental Protocol (Exemplary):

-

Reaction Setup: To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, 2-3 equivalents).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide. To this mixture, add allyl bromide (1.1-1.2 equivalents) dropwise.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 4-Allyloxyphenylacetic acid.

Causality behind Experimental Choices:

-

Choice of Base: A moderately strong base like potassium carbonate is often sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the carboxylic acid. For less reactive systems, a stronger base like sodium hydride could be employed, though this would also deprotonate the carboxylic acid.

-

Choice of Solvent: A polar aprotic solvent like acetone or DMF is ideal as it can dissolve the ionic phenoxide intermediate and the organic reactants, facilitating the SN2 reaction.

-

Stoichiometry: A slight excess of the allyl bromide is used to ensure complete consumption of the starting phenol.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available spectra for 4-Allyloxyphenylacetic acid, the following are predicted characteristic peaks based on the analysis of its functional groups and comparison with similar molecules.

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale/Comparison |

| ~10-12 | Singlet | 1H | -COOH | Carboxylic acid protons are typically deshielded and appear as broad singlets.[2] |

| ~6.8-7.2 | Multiplet | 4H | Aromatic protons | The aromatic protons will likely appear as two doublets due to the para-substitution pattern. |

| ~5.9-6.1 | Multiplet | 1H | -O-CH₂-CH =CH₂ | The internal vinyl proton is coupled to both the terminal vinyl protons and the allylic protons.[3] |

| ~5.2-5.4 | Multiplet | 2H | -O-CH₂-CH=CH₂ | The terminal vinyl protons will show geminal and vicinal coupling.[3] |

| ~4.5 | Doublet | 2H | -O-CH₂ -CH=CH₂ | The allylic protons are coupled to the internal vinyl proton.[3] |

| ~3.6 | Singlet | 2H | -CH₂ -COOH | The methylene protons adjacent to the carboxylic acid and the aromatic ring. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (ppm) | Assignment | Rationale/Comparison |

| ~175-180 | C =O | Carboxylic acid carbonyl carbon. |

| ~157 | Ar-C -O | Aromatic carbon attached to the ether oxygen. |

| ~133 | -O-CH₂-C H=CH₂ | Internal vinyl carbon. |

| ~130 | Ar-C H | Aromatic methine carbons. |

| ~125 | Ar-C -CH₂ | Aromatic quaternary carbon attached to the acetic acid moiety. |

| ~118 | -O-CH₂-CH=C H₂ | Terminal vinyl carbon. |

| ~115 | Ar-C H | Aromatic methine carbons. |

| ~69 | -O-C H₂-CH=CH₂ | Allylic carbon. |

| ~40 | -C H₂-COOH | Methylene carbon of the acetic acid moiety. |

IR (Infrared) Spectroscopy:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H stretch | Broad band characteristic of a carboxylic acid O-H.[4] |

| ~1700 | C=O stretch | Strong absorption for the carboxylic acid carbonyl.[4] |

| ~1640 | C=C stretch | Alkene stretch of the allyl group. |

| ~1600, ~1500 | C=C stretch | Aromatic ring stretches. |

| ~1240 | C-O stretch | Asymmetric stretch of the aryl ether. |

| ~1030 | C-O stretch | Symmetric stretch of the aryl ether. |

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): Expected at m/z = 192.

-

Key Fragmentation Patterns:

-

Loss of the allyl group (-41) to give a fragment at m/z = 151.

-

Loss of the carboxylic acid group (-45) to give a fragment at m/z = 147.

-

A base peak corresponding to the tropylium ion or a rearranged equivalent may be observed.

-

Chemical Reactivity and Potential Transformations

The reactivity of 4-Allyloxyphenylacetic acid is governed by its three primary functional components: the carboxylic acid, the allyl ether, and the aromatic ring.

Reactions of the Carboxylic Acid Group:

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

-

Amide Formation: Reaction with amines, often facilitated by coupling reagents like DCC or EDC, will yield the corresponding amides. This is a crucial transformation in drug development for modifying solubility and biological activity.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-allyloxyphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Allyl Ether Group:

-

Claisen Rearrangement: A key reaction of allyl aryl ethers is the Claisen rearrangement, which occurs upon heating.[5] This[1][1]-sigmatropic rearrangement would yield 2-allyl-4-hydroxyphenylacetic acid. This transformation provides a pathway to introduce functionality at the ortho position of the phenyl ring.[5][6]

Caption: Claisen rearrangement of 4-Allyloxyphenylacetic acid.

-

Deprotection (Cleavage of the Allyl Group): The allyl group can be removed to regenerate the parent phenol, 4-hydroxyphenylacetic acid, using various reagents, including palladium catalysts.[7] This makes the allyloxy group a useful protecting group for the phenol functionality.

Reactions of the Aromatic Ring:

-

Electrophilic Aromatic Substitution: The allyloxy group is an ortho, para-directing activator. Further electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) will primarily occur at the positions ortho to the allyloxy group (positions 3 and 5).

Applications in Drug Discovery and Development

Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, serving as scaffolds for a variety of therapeutic agents.[8][9] The bifunctional nature of 4-Allyloxyphenylacetic acid makes it a versatile building block for the synthesis of novel drug candidates.

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the phenylacetic acid scaffold.[8] Modifications of 4-Allyloxyphenylacetic acid could lead to new NSAIDs with potentially improved efficacy or side-effect profiles.

-

Anticonvulsants: Recent studies have shown that certain phenoxyacetic acid derivatives possess anticonvulsant properties.[10] The structural features of 4-Allyloxyphenylacetic acid make it a candidate for exploration in this area.

-

Metabolic Disorders: Phenylacetic acid derivatives have been investigated as agonists for liver X receptors (LXRs), which play a role in cholesterol metabolism, suggesting potential applications in atherosclerosis.[11]

Role as a Synthetic Intermediate:

The dual functionality of 4-Allyloxyphenylacetic acid allows for its use as a versatile intermediate in multi-step syntheses. The carboxylic acid provides a handle for conjugation to other molecules, while the allyl group can be used for further functionalization or as a protecting group.

Safety and Handling

-

Hazard Classification (Predicted):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or with a fume hood.

-

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

In case of skin contact: Wash with plenty of soap and water.

-

If inhaled: Move person to fresh air.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Conclusion

4-Allyloxyphenylacetic acid is a valuable chemical entity with significant potential in organic synthesis and drug discovery. Its synthesis is straightforward, and its multiple functional groups offer a wide range of possibilities for chemical modification. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its handling, characterization, and application based on established chemical principles and data from analogous compounds. As research in medicinal chemistry continues to evolve, versatile building blocks like 4-Allyloxyphenylacetic acid will undoubtedly play a crucial role in the development of new therapeutic agents.

References

- CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents.

- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents.

-

4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem. Available at: [Link]

- US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents.

- US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents.

- CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents.

-

Phenylacetic Acid Derivatives Overview | PDF | Acid | Nonsteroidal Anti Inflammatory Drug. Available at: [Link]

-

A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization - PubMed. Available at: [Link]

-

4-Methoxyphenylacetic acid ethyl ester - NIST WebBook. Available at: [Link]

-

Allyl phenyl ether - Wikipedia. Available at: [Link]

-

Safety Data Sheet: 4-methoxyphenylacetic acid - Chemos GmbH&Co.KG. Available at: [Link]

-

Reactions of Allyl Phenyl Ether in High-Temperature Water with Conventional and Microwave Heating | The Journal of Organic Chemistry. Available at: [Link]

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC. Available at: [Link]

-

Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Available at: [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. Available at: [Link]

-

Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed. Available at: [Link]

-

18.5: Reactions of Ethers- Claisen Rearrangement - Chemistry LibreTexts. Available at: [Link]

-

(PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate. Available at: [Link]

-

Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC - NIH. Available at: [Link]

-

Allyl Ethers - Protecting Groups - Organic Chemistry Portal. Available at: [Link]

-

Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis | Journal of Medicinal Chemistry. Available at: [Link]

-

The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]

Sources

- 1. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Allylacetic acid (591-80-0) 1H NMR spectrum [chemicalbook.com]

- 3. 4-ALLYLOXYANISOLE(13391-35-0) 1H NMR spectrum [chemicalbook.com]

- 4. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Allyl Ethers [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. lobachemie.com [lobachemie.com]

4-Allyloxyphenylacetic acid molecular weight and formula

Technical Monograph: 4-Allyloxyphenylacetic Acid

Executive Summary 4-Allyloxyphenylacetic acid (CAS 72224-22-7) is a specialized organic intermediate belonging to the phenylacetic acid class.[1] It is structurally characterized by a carboxylic acid tail and a para-allyloxy ether moiety.[1] This compound serves as a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably as the direct des-chloro precursor to Alclofenac (3-chloro-4-allyloxyphenylacetic acid).[1] Beyond pharmaceutical applications, its terminal alkene group provides a versatile handle for "Click" chemistry, olefin metathesis, and Claisen rearrangements, making it a valuable scaffold in material science and ligand design.[1]

Physicochemical Profile

The following data consolidates experimental and calculated properties for 4-Allyloxyphenylacetic acid.

| Property | Value | Notes |

| IUPAC Name | 2-[4-(prop-2-en-1-yloxy)phenyl]acetic acid | Also: p-Allyloxyphenylacetic acid |

| CAS Registry Number | 72224-22-7 | Specific to the para-isomer |

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21 g/mol | Monoisotopic Mass: 192.0786 Da |

| Physical State | Crystalline Solid | Off-white to pale yellow flakes |

| Melting Point | 60–67 °C (approx.)[1][2][3][4][5] | Varies by purity/polymorph; derivatives melt ~72–76 °C |

| Solubility | Soluble in organic solvents (DCM, EtOAc, Ethanol) | Sparingly soluble in water; soluble in alkaline aq.[1] solutions |

| pKa | ~4.3–4.5 | Typical for phenylacetic acid derivatives |

Structural Analysis & Reactivity

The molecule features two distinct reactive centers that drive its utility in drug development:

-

The Carboxylic Acid Domain (Hydrophilic Head):

-

Functions as the primary pharmacophore for COX enzyme inhibition in NSAID analogs.

-

Allows for esterification or amidation to create prodrugs or linkers.[1]

-

-

The Allyloxy Domain (Lipophilic Tail):

-

Alkylation Handle: The ether linkage is stable under basic conditions but can be cleaved by strong Lewis acids (e.g., BBr₃).

-

Olefin Functionality: The terminal alkene is susceptible to electrophilic addition (e.g., bromination, epoxidation) and radical reactions, enabling the introduction of complex side chains.

-

Synthetic Workflow: Williamson Ether Synthesis

The most robust route to 4-Allyloxyphenylacetic acid involves the O-alkylation of 4-hydroxyphenylacetic acid.[1] This protocol ensures high regioselectivity for the phenolic oxygen over the carboxylate due to the pKa difference (Phenol pKa ~10 vs. Carboxylic Acid pKa ~4.5), provided the conditions are controlled.

Protocol: O-Allylation of 4-Hydroxyphenylacetic Acid

Reagents:

-

4-Hydroxyphenylacetic acid (1.0 equiv)[1]

-

Allyl bromide (1.2 equiv)

-

Potassium Carbonate (K₂CO₃, 2.5 equiv)[1]

-

Solvent: Acetone (reflux) or DMF (60 °C)

Step-by-Step Methodology:

-

Deprotonation: Charge a round-bottom flask with 4-hydroxyphenylacetic acid and anhydrous acetone. Add K₂CO₃. The base will deprotonate the carboxylic acid first (forming the carboxylate), then the phenol (forming the phenoxide).

-

Alkylation: Add allyl bromide dropwise to the stirring suspension. The phenoxide is the more nucleophilic species and will attack the allyl bromide via Sₙ2 mechanism.

-

Reflux: Heat the mixture to reflux (approx. 56 °C for acetone) for 6–12 hours. Monitor via TLC (SiO₂; Hexane:EtOAc 1:1).[1]

-

Workup:

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in water (pH > 10).

-

Wash with diethyl ether to remove unreacted allyl bromide and O-allyl esters (side products).[1]

-

Acidification: Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the free acid product.

-

-

Purification: Recrystallize from Ethanol/Water or Benzene/Petroleum Ether.[1]

Visualizing the Synthesis Logic

Figure 1: Synthetic pathway prioritizing O-alkylation selectivity.

Advanced Applications in Drug Development

4-Allyloxyphenylacetic acid is not merely an endpoint but a "divergent intermediate."[1] Its primary pharmaceutical relevance lies in the synthesis of Alclofenac and related aryloxyacetic acid NSAIDs.

Pathway to Alclofenac (NSAID)

Alclofenac (3-chloro-4-allyloxyphenylacetic acid) is synthesized by chlorinating the aromatic ring of 4-allyloxyphenylacetic acid.[1] The allyloxy group directs the incoming chlorine to the ortho position (position 3) via electrophilic aromatic substitution.

Epoxidation & Linker Chemistry

The terminal alkene allows this molecule to serve as a linker. For example, treatment with m-CPBA (meta-chloroperoxybenzoic acid) converts the allyl group into a glycidyl ether , a reactive epoxide used to crosslink proteins or attach the drug pharmacophore to polymeric delivery systems.[1]

Divergent Synthesis Map

Figure 2: Divergent synthetic utility of the 4-allyloxyphenylacetic acid scaffold.

Analytical Characterization

To validate the identity of synthesized 4-allyloxyphenylacetic acid, researchers should look for the following spectral signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

Allyl Group: A distinct multiplet at δ 6.0 ppm (–CH=), two doublets/multiplets at δ 5.2–5.4 ppm (=CH₂), and a doublet at δ 4.5 ppm (–O–CH₂–).[1]

-

Aromatic Protons: Two doublets (AA'BB' system) around δ 6.8–7.2 ppm, characteristic of para-substitution.[1]

-

Benzylic Protons: A singlet at δ 3.6 ppm (Ar–CH₂–COOH).[1]

-

-

IR Spectroscopy:

References

-

Buu-Hoi, N. P., et al. (1968).[1] Phenyl propionic acids and derivatives thereof. U.S. Patent No.[1] 3,385,886.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

-

Lambelin, G., et al. (1974).[1] 4-Allyloxy-3-chloro-phenyl-acetic acid (Alclofenac) Synthesis. U.S. Patent No.[1] 3,824,277.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

-

PubChem. (n.d.).[1] Alclofenac (Compound CID 30951).[1] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. US3385886A - Phenyl propionic acids - Google Patents [patents.google.com]

- 3. US3228831A - Compositions and method for treating symptoms of inflammation, pain and fever - Google Patents [patents.google.com]

- 4. US3824277A - 4-allyloxy-3-chloro-phenyl-acetic acid - Google Patents [patents.google.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

2-(4-allyloxyphenyl)acetic acid structure and IUPAC name

[1]

Compound Identity & Nomenclature

2-(4-allyloxyphenyl)acetic acid is a bifunctional aromatic intermediate containing a carboxylic acid moiety and a terminal alkene (allyl ether). It serves as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as a cross-linking monomer in polymer science.

Nomenclature Breakdown

-

IUPAC Name: 2-[4-(prop-2-en-1-yloxy)phenyl]acetic acid

-

CAS Registry Number: 72224-22-7[2]

-

Molecular Formula:

-

Molecular Weight: 192.21 g/mol

Structural Logic

The molecule consists of a central benzene ring substituted at the para positions (1,4-substitution).

-

Position 1: An acetic acid side chain ($ -CH_2-COOH $), providing acidic character and solubility in basic media.

-

Position 4: An allyloxy group ($ -O-CH_2-CH=CH_2 $), introduced via etherification.[1] This group provides a handle for further functionalization (e.g., bromination, polymerization, or Claisen rearrangement).

Synthesis Protocol: Williamson Etherification

The most robust route for synthesizing this compound is the Williamson ether synthesis , utilizing 4-hydroxyphenylacetic acid and allyl bromide. This method is preferred for its high yield and operational simplicity.

Reaction Scheme Logic

The synthesis relies on the selective alkylation of the phenolic hydroxyl group. The carboxylic acid is also acidic, but the phenoxide anion (formed by base) is a better nucleophile for the

Figure 1: Logical workflow for the synthesis of 2-(4-allyloxyphenyl)acetic acid via Williamson ether synthesis.

Detailed Methodology

Reagents:

-

4-Hydroxyphenylacetic acid (1.0 eq)

-

Allyl bromide (1.2 eq)

-

Potassium carbonate (

, anhydrous, 2.5 eq) -

Solvent: Acetone (dry) or DMF

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyphenylacetic acid (10 mmol) in dry acetone (50 mL). Add anhydrous

(25 mmol). -

Addition: Add allyl bromide (12 mmol) dropwise to the suspension at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4-6 hours. Monitor reaction progress via TLC (See Section 3.2). -

Workup:

-

Cool the mixture and filter off the solid inorganic salts (

, excess -

Evaporate the acetone filtrate under reduced pressure.

-

Dissolve the residue in water (30 mL). At this stage, the product exists as the carboxylate salt.

-

Acidification: Carefully acidify the aqueous solution with 1M HCl until pH ~2. The free acid will precipitate or form an oil.

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over

-

-

Purification: Recrystallize from ethanol/water or hexane/ethyl acetate if necessary.

Analytical Validation (Self-Validating Protocol)

To ensure scientific integrity, the synthesized product must be validated using the following spectral markers.

Expected 1H NMR Data (Solvent: )

The structure is confirmed if the following signals are present. The absence of the phenolic -OH signal (typically broad, >8 ppm) confirms successful etherification.

| Moiety | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.20 | Doublet (d) | 2H | Ar-H (meta to ether) |

| Aromatic | 6.88 | Doublet (d) | 2H | Ar-H (ortho to ether) |

| Allyl (=CH-) | 6.05 | Multiplet (m) | 1H | Internal alkene proton |

| Allyl (=CH2) | 5.40, 5.28 | Doublet of Doublets | 2H | Terminal alkene protons |

| Allyl (-OCH2-) | 4.52 | Doublet (d) | 2H | Ether methylene |

| Acetic (-CH2-) | 3.58 | Singlet (s) | 2H | Benzylic methylene |

| Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | Carboxylic acid proton |

TLC Monitoring

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (1:1) + 1% Acetic Acid.

-

Visualization: UV light (254 nm).

-

Validation Logic: The starting material (4-hydroxyphenylacetic acid) is more polar and will have a lower

. The product (allyl ether) is less polar and will appear at a higher

Applications in Drug Development & Materials

This compound is a versatile building block.[3] Its dual functionality allows it to serve as a "linker" molecule in complex synthesis.[3]

Medicinal Chemistry (NSAIDs)

The 4-allyloxyphenylacetic acid scaffold is directly analogous to Alclofenac (3-chloro-4-allyloxyphenylacetic acid), a known NSAID.[4]

-

Mechanism: Inhibition of Cyclooxygenase (COX) enzymes.[4][5][6]

-

Structure-Activity Relationship (SAR): The allyl group provides lipophilicity, enhancing cell membrane penetration, while the acetic acid moiety anchors the molecule in the COX active site (Arg-120 interaction).

Polymer Science

The terminal alkene allows this molecule to function as a monomer in radical polymerization or thiol-ene "click" chemistry.

-

Use Case: Creating hydrolytically stable hydrogels where the phenylacetic acid group provides pH-sensitivity.

Figure 2: Downstream applications of the target molecule in pharmaceutical and material sciences.

References

-

National Center for Biotechnology Information (PubChem). (n.d.). Alclofenac (CID 30951). Retrieved from [Link]

-

Google Patents. (1980).[7] Bromohydrins from 4-allyloxyphenylacetic acid (US4278608A). Retrieved from

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives. Retrieved from [Link]

Sources

- 1. US3385886A - Phenyl propionic acids - Google Patents [patents.google.com]

- 2. Search Results - AK Scientific [aksci.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 22131-79-9: Alclofenac | CymitQuimica [cymitquimica.com]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 6. Alclofenac | C11H11ClO3 | CID 30951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Solubility Profiling and Process Thermodynamics of p-Allyloxyphenylacetic Acid

[1]

Executive Summary

p-Allyloxyphenylacetic acid (CAS 54553-79-6) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its purification relies heavily on solution crystallization, a process governed by the thermodynamic solubility differential between the solute and solvent system.

While direct solubility data for this specific derivative is often proprietary, its physicochemical behavior closely mirrors that of p-methoxyphenylacetic acid . This guide provides a validated framework for determining its solubility, modeling its thermodynamic behavior using the Modified Apelblat Equation , and designing efficient crystallization workflows.

Chemical Profile & Predictive Solubility

Understanding the molecular structure is the first step in predicting solvent compatibility.

-

Chemical Structure: A phenylacetic acid core substituted at the para position with an allyloxy group (

). -

Polarity: The carboxylic acid tail (

) confers polarity and hydrogen-bonding capability, while the allyloxy tail adds lipophilicity. -

Solubility Prediction:

-

Protic Polar Solvents (Methanol, Ethanol, 2-Propanol): High Solubility. The solvent's hydroxyl groups H-bond with the solute's carboxylic acid.

-

Aprotic Polar Solvents (Acetone, Ethyl Acetate): High to Moderate Solubility. Dipole-dipole interactions dominate.

-

Non-Polar Solvents (Toluene, Hexane): Low Solubility. The polar carboxylic head group resists solvation in non-polar media.

-

Water: Very Low Solubility.[1] The hydrophobic aromatic ring and allyloxy chain disrupt the water network, making water an ideal anti-solvent .

-

Visualizing Solute-Solvent Interactions

The following diagram illustrates the mechanistic interactions driving solubility.

Figure 1: Mechanistic interactions between p-Allyloxyphenylacetic acid and common process solvents.

Thermodynamic Modeling

To design a robust crystallization process, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for phenylacetic acid derivatives.

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

- : Mole fraction solubility of the solute.[2]

- : Absolute temperature (Kelvin).[3][4]

-

: Empirical parameters derived from regression analysis of experimental data.

-

and

- is related to the enthalpy of solution.[4]

-

and

Dissolution Thermodynamics (Van't Hoff Analysis)

For process safety and energy calculations, the enthalpy (

-

Endothermic Dissolution: Typically,

, meaning solubility increases with temperature (standard for this class of compounds). -

Process Implication: A positive

confirms that cooling crystallization is a viable purification method.

Experimental Protocol: Measuring Solubility

Since specific literature values for p-Allyloxyphenylacetic acid are rare, the following Standard Operating Procedure (SOP) must be used to generate reliable data.

Method: Static Gravimetric Analysis

Objective: Determine the mole fraction solubility in pure solvents at temperatures

Materials

-

Solute: p-Allyloxyphenylacetic acid (Purity > 99%).

-

Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene (Analytical Grade).

-

Equipment: Jacketed glass vessel, thermostatic water bath (

), magnetic stirrer, analytical balance (

Workflow Diagram

Figure 2: Static gravimetric workflow for solubility determination.

Step-by-Step Procedure

-

Preparation: Add excess p-Allyloxyphenylacetic acid to 50 mL of solvent in the jacketed vessel.

-

Equilibration: Stir the suspension at the set temperature (e.g., 298.15 K) for 8 hours to ensure saturation.

-

Settling: Stop agitation and allow the phases to separate for 2 hours. Maintain temperature strictly.

-

Sampling: Withdraw 5 mL of the supernatant using a syringe equipped with a pre-heated 0.45 µm PTFE filter (to prevent premature crystallization).

-

Weighing:

-

Weigh a clean, dry evaporating dish (

). -

Add the filtrate and weigh (

). -

Evaporate the solvent in a vacuum oven at 313 K until constant weight is achieved (

).

-

-

Calculation:

Reference Data (Analogue Benchmarking)

In the absence of direct data, use p-methoxyphenylacetic acid (CAS 104-01-8) as a reference benchmark. The allyloxy derivative will exhibit slightly lower solubility in water and slightly higher solubility in non-polar solvents due to the larger alkyl chain.

Table 1: Expected Solubility Trends (Mole Fraction

| Solvent | Polarity | Expected Solubility ( | Interaction Type |

| Methanol | High | Strong H-Bonding | |

| Ethanol | High | Strong H-Bonding | |

| Acetone | Moderate | Dipole-Dipole | |

| Ethyl Acetate | Moderate | Dipole-Dipole | |

| Toluene | Low | Weak Dispersion | |

| Water | High | Hydrophobic Repulsion |

Process Application: Crystallization Design

Based on the solubility profile, the following purification strategy is recommended:

-

Solvent Selection: Use Ethanol or Isopropanol for the dissolution phase due to high solubility and favorable temperature dependence (steep solubility curve).

-

Anti-Solvent Addition: Use Water to drive precipitation. The sharp decrease in solubility upon water addition (see Table 1) ensures high yield.

-

Cooling Profile: A linear cooling ramp from 323 K to 283 K in ethanol will generate supersaturation.

Recommendation: For maximum purity, employ a Cooling + Anti-solvent hybrid approach. Dissolve in hot ethanol (323 K), cool to 298 K, then slowly add water to reach a 50:50 v/v ratio.

References

-

Li, Y., et al. "Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, and p-Aminophenylacetic Acid in Pure Solvents." Journal of Chemical & Engineering Data, vol. 61, no. 1, 2016. Link

-

Zhang, C., et al. "Measurement and Correlation of Solubility of p-Methoxyphenylacetic Acid in Pure and Mixed Solvents." Journal of Chemical & Engineering Data, vol. 62, no. 3, 2017. Link

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999.[1] Link

Navigating the Chemical Landscape of 4-Allyloxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the expansive arena of chemical synthesis and drug discovery, phenylacetic acid derivatives represent a cornerstone class of molecules, offering a versatile scaffold for the development of novel therapeutic agents and functional materials. Among these, 4-Allyloxyphenylacetic acid emerges as a compound of significant interest, bridging the gap between established pharmacophores and the potential for new biological activities. This technical guide, designed for the discerning researcher, scientist, and drug development professional, provides a comprehensive overview of 4-Allyloxyphenylacetic acid, from its fundamental chemical identifiers to its synthesis and potential applications. As a Senior Application Scientist, my objective is to not only present data but to also provide the underlying scientific rationale, empowering you to leverage this molecule to its fullest potential in your research endeavors.

Chemical Identity and Molecular Architecture

A precise understanding of a molecule's identity is paramount for any scientific investigation. While a dedicated PubChem Compound ID (CID) for 4-Allyloxyphenylacetic acid is not readily found, its chemical identity can be unequivocally established through its structural representation and various chemical identifiers. The absence of a specific CID in a major database like PubChem often indicates a compound that is either novel, less commonly synthesized, or cataloged under a different systematic name.

The molecular architecture of 4-Allyloxyphenylacetic acid is characterized by a phenylacetic acid core, with an allyloxy group (-O-CH2-CH=CH2) substituted at the para (4-) position of the phenyl ring. This seemingly simple modification imparts unique chemical properties and potential for diverse biological interactions.

Key Chemical Identifiers

To ensure clarity and precision in research and documentation, the following table summarizes the key chemical identifiers for 4-Allyloxyphenylacetic acid, derived from its structure.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-(allyloxy)phenyl)acetic acid | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₂O₃ | Calculated |

| Molecular Weight | 192.21 g/mol | Calculated |

| Canonical SMILES | C=CCOC1=CC=C(C=C1)CC(=O)O | Structure-Based |

| InChI | InChI=1S/C11H12O3/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13/h2-6H,1,7-8H2,(H,12,13) | Structure-Based |

| InChIKey | GEMDCILYSIGTKA-UHFFFAOYSA-N | Structure-Based |

| CAS Number | Not readily available | - |

Note: The Canonical SMILES and InChI identifiers are generated based on the known chemical structure of 4-Allyloxyphenylacetic acid.

Structural Diagram

The following diagram illustrates the 2D chemical structure of 4-Allyloxyphenylacetic acid.

Caption: 2D structure of 4-Allyloxyphenylacetic acid.

Synthesis and Purification: A Practical Workflow

The synthesis of 4-Allyloxyphenylacetic acid can be achieved through a reliable and well-established Williamson ether synthesis, a cornerstone of organic chemistry. This approach involves the reaction of 4-hydroxyphenylacetic acid with an allyl halide in the presence of a suitable base.

Synthetic Pathway

The overall synthetic scheme is depicted below. The key transformation is the O-alkylation of the phenolic hydroxyl group.

Caption: Synthetic workflow for 4-Allyloxyphenylacetic acid.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 4-Allyloxyphenylacetic acid.

Materials:

-

4-Hydroxyphenylacetic acid

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylacetic acid (1 equivalent), anhydrous potassium carbonate (2-3 equivalents), and anhydrous acetone (10 mL per gram of 4-hydroxyphenylacetic acid).

-

Addition of Alkylating Agent: While stirring the suspension, add allyl bromide (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, 1 M HCl, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Allyloxyphenylacetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Self-Validation: The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy to confirm the presence of the allyl group and the correct overall structure. Melting point analysis can also be used to determine purity.

Potential Biological Activities and Research Applications

While specific biological data for 4-Allyloxyphenylacetic acid is not extensively documented, the broader class of aryloxyacetic acids has been the subject of significant research, revealing a range of biological activities.[1] The presence of the allyl group in 4-Allyloxyphenylacetic acid introduces a reactive site that could be of interest for covalent modification of biological targets or for further chemical derivatization.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Aryloxyacetic acid derivatives have been identified as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[2] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism.

Caption: Potential mechanism of action via PPAR agonism.

This potential for PPAR agonism suggests that 4-Allyloxyphenylacetic acid and its derivatives could be investigated for the treatment of metabolic disorders such as dyslipidemia, type 2 diabetes, and obesity.

Antimicrobial and Antioxidant Properties

The phenolic core of 4-Allyloxyphenylacetic acid is structurally related to 4-hydroxyphenylacetic acid, a compound known to possess antioxidant and antimicrobial properties.[3][4] The allyloxy group may modulate these activities. The double bond in the allyl group could also contribute to its antioxidant potential by acting as a radical scavenger.

Conclusion and Future Directions

4-Allyloxyphenylacetic acid represents a molecule with untapped potential. Its straightforward synthesis and the known biological activities of related aryloxyacetic acids make it an attractive candidate for further investigation in medicinal chemistry and materials science. Future research should focus on a comprehensive evaluation of its biological activity profile, including its efficacy as a PPAR agonist and its potential as an antimicrobial or antioxidant agent. The development of derivatives based on the 4-Allyloxyphenylacetic acid scaffold could lead to the discovery of novel therapeutic agents with improved potency and selectivity. This guide serves as a foundational resource to stimulate and support such endeavors.

References

-

PubChem. PubChem Compound Help. [Link]

-

A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PubMed Central. [Link]

-

4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology. [Link]

-

Design and Synthesis of α-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARα/γ Dual Agonists with Potent Antihyperglycemic and Lipid Modulating Activity. ResearchGate. [Link]

-

2-[4-(prop-2-yn-1-yloxy)phenyl]aceticacid. PubChemLite. [Link]

-

Evaluation of antioxidant and antimicrobial activity of phenolic lipids produced by the transesterification of 4-hydroxyphenylacetic acid and triglycerides. ResearchGate. [Link]

Sources

- 1. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Chemoselective Esterification of 4-Allyloxyphenylacetic Acid

This Application Note is designed for research scientists and process chemists requiring a robust, high-fidelity protocol for the esterification of 4-Allyloxyphenylacetic acid .

Unlike simple phenylacetic acids, this substrate contains an allyl ether moiety. While generally stable, this functional group introduces specific constraints regarding acidity and thermal history. The allyl group can undergo acid-catalyzed cleavage (de-allylation), isomerization to the enol ether (followed by hydrolysis), or radical polymerization if conditions are indiscriminate.

This guide prioritizes chemoselectivity , ensuring the ester is formed without compromising the allyl ether linkage.

Executive Summary & Mechanistic Strategy

The esterification of 4-Allyloxyphenylacetic acid presents a classic chemoselectivity challenge. The goal is to activate the carboxylic acid (

Mechanistic Risks

-

Acid-Catalyzed Cleavage: Strong Brønsted acids (e.g., HI, HBr) or Lewis acids (e.g.,

) are standard reagents for cleaving allyl ethers. While catalytic -

Isomerization: Under strongly basic conditions (e.g.,

), the allyl ether can isomerize to the vinyl ether, which hydrolyzes upon workup. -

Polymerization: The terminal alkene is susceptible to radical polymerization if the reaction mixture is not degassed or if radical initiators are inadvertently introduced.

Strategic Decision Matrix

To mitigate these risks, we define three protocols based on the scale and the alcohol partner:

| Method | Mechanism | Suitability | Risk Profile |

| Method A: Direct Alkylation | Gold Standard for Methyl/Ethyl esters on Lab Scale (<50g). | Lowest. Base-mediated. Avoids acid entirely. | |

| Method B: Acid Chloride | Acyl Substitution (via | Scalable (>100g). Fast kinetics. | Medium. Generates HCl.[1] Temp control critical. |

| Method C: Steglich Coupling | Carbodiimide Activation | Complex/Secondary Alcohols. | Low. Neutral pH.[2] Difficult purification (Urea removal). |

Decision Framework (Visualized)

The following logic gate assists in selecting the optimal protocol for your specific constraints.

Figure 1: Decision tree for selecting the optimal esterification route based on substrate complexity and reaction scale.

Detailed Protocols

Method A: Direct Alkylation (The "High Fidelity" Protocol)

Best for: Methyl/Ethyl esters, high-value intermediates, avoiding all acid exposure.

Mechanism: Formation of the carboxylate anion followed by

Reagents

-

Substrate: 4-Allyloxyphenylacetic acid (1.0 equiv)

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv) -

Electrophile: Iodomethane (MeI) or Ethyl Iodide (EtI) (1.2 - 1.5 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)

Protocol Steps

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Allyloxyphenylacetic acid in DMF (0.5 M concentration). Note: Acetone can be used for easier workup but requires longer reaction times.

-

Deprotonation: Add anhydrous

(2.0 equiv) in one portion. The suspension will become opaque. Stir at Room Temperature (RT) for 15 minutes to ensure carboxylate formation. -

Alkylation: Add Iodomethane (1.2 equiv) dropwise via syringe. Caution: MeI is a carcinogen; use a fume hood.

-

Reaction: Stir at RT.

-

TLC Monitoring: Check after 2 hours (Mobile Phase: 20% EtOAc in Hexanes). The acid spot (baseline) should disappear, replaced by a less polar ester spot (

).

-

-

Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Extraction: Extract with Ethyl Acetate (3x).

-

Wash: Wash the combined organic layer with Brine (2x) to remove DMF.

-

Drying: Dry over

, filter, and concentrate in vacuo.

Validation: This method typically yields >95% purity without chromatography. The allyl ether remains untouched because the conditions are basic but non-nucleophilic toward the alkene.

Method B: In-Situ Acid Chloride (The "Scalable" Protocol)

Best for: Large scale synthesis of methyl/ethyl esters where cost is a driver.

Mechanism: Conversion of acid to acid chloride using Thionyl Chloride (

Reagents

-

Substrate: 4-Allyloxyphenylacetic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (1.2 equiv) -

Solvent/Reactant: Methanol (anhydrous) (Excess, 10-20 equiv)

Protocol Steps

-

Setup: Flame-dry a 2-neck flask under Argon. Fit with a reflux condenser and addition funnel.

-

Solvation: Dissolve the substrate in anhydrous Methanol (0.3 M). Cool to 0°C (Ice bath).

-

Activation: Add

dropwise over 20 minutes.-

Critical: The reaction is exothermic.

reacts with MeOH to generate anhydrous HCl in situ.[1] Keep T < 10°C to prevent degradation of the allyl ether.

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature. Stir for 3-6 hours.

-

Warning: Do not reflux unless conversion is stalled. High temperature + HCl poses a risk to the allyl ether.

-

-

Workup: Evaporate the solvent/HCl under reduced pressure (rotary evaporator) at <40°C.

-

Neutralization: Redissolve residue in EtOAc and wash with Saturated

to remove residual acid.

Analytical Data & Validation

Upon isolation, the product (e.g., Methyl 4-allyloxyphenylacetate) must be validated.

| Technique | Expected Signal | Interpretation |

| 1H NMR | Methyl ester singlet (Confirming esterification). | |

| 1H NMR | Allyl group signals. Crucial: Ensure integration is 2:2:1. Loss of integration suggests cleavage. | |

| IR | ~1735-1740 | Ester C=O stretch (Shifted from Acid ~1710 |

| HPLC | Shift in | Ester is significantly more hydrophobic than the parent acid. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Method A) | Incomplete deprotonation or wet solvent. | Ensure |

| New Spot on TLC (Lower Rf) | Hydrolysis of Allyl Ether (Phenol formation). | Acid conditions were too harsh (Method B). Switch to Method A. |

| Polymerization/Gunk | Radical reaction at allyl site. | Degas solvents.[3] Add radical inhibitor (BHT) if heating is required. |

References

-

ChemicalBook. (n.d.). Methyl phenylacetate synthesis and properties. Retrieved from

-

Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from

-

National Center for Biotechnology Information (NCBI). (n.d.). 4-Methoxyphenylacetic acid (Analogous structure properties). PubChem Compound Summary. Retrieved from

-

Organic Chemistry Portal. (n.d.). Allyl Ethers: Stability and Protection. Retrieved from

-

Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from

Sources

Application Notes and Protocols for Researchers: Radical Polymerization Kinetics of Allyl Monomers Containing Phenylacetic Acid

Introduction: The Promise and Challenge of Phenylacetic Acid-Functionalized Allyl Polymers

Allyl monomers, characterized by the H₂C=CH-CH₂R structure, present a unique set of opportunities and challenges in polymer synthesis.[1] The incorporation of functionalities like phenylacetic acid into polymers is of significant interest to researchers in drug development and materials science. Phenylacetic acid and its derivatives are precursors to various pharmaceuticals, and polymers bearing this moiety could serve as novel drug delivery systems, offering controlled release and targeted delivery.[2]

However, the free-radical polymerization of allyl monomers is notoriously challenging. Unlike their vinyl counterparts, allyl monomers typically polymerize slowly and yield polymers of low molecular weight.[1] This is primarily due to a process called degradative chain transfer , where a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This transfer terminates the growing chain and creates a stable, less reactive allylic radical, which is slow to reinitiate polymerization.[3] This phenomenon is a central consideration in any kinetic study of these systems.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals investigating the radical polymerization kinetics of allyl monomers containing phenylacetic acid, using allyl phenylacetate as a primary example. We will delve into the theoretical underpinnings of the polymerization process, provide detailed experimental protocols for synthesis, kinetic monitoring, and polymer characterization, and discuss the interpretation of the kinetic data.

I. Theoretical Framework: Understanding the Kinetics of Allyl Polymerization

The kinetics of free-radical polymerization are typically described by the classical steps of initiation, propagation, and termination.[4]

-

Initiation: The process begins with the decomposition of an initiator (e.g., a peroxide or an azo compound) to generate free radicals. These radicals then react with a monomer molecule to start a growing polymer chain.[4]

-

Propagation: The newly formed radical chain end adds to successive monomer molecules, leading to the growth of the polymer chain.[4]

-

Termination: The growth of a polymer chain is halted, typically by the combination of two growing radicals or by disproportionation.[4]

In the case of allyl monomers, the kinetic scheme is complicated by the significant contribution of degradative chain transfer to the monomer. This process introduces an additional termination pathway that competes with propagation, leading to the characteristic slow polymerization rates and low molecular weights.[3] The interplay between propagation and degradative chain transfer is the primary focus of kinetic studies of allyl monomers.

The rate of polymerization (Rp) can be expressed by the following general equation:

Rp = kp[M][P•]

where:

-

kp is the rate constant for propagation

-

[M] is the monomer concentration

-

[P•] is the concentration of growing polymer radicals

A key parameter in the study of allyl polymerization is the chain transfer constant to monomer (Cm) , which is the ratio of the rate constant for chain transfer (ktr,M) to the rate constant for propagation (kp):

Cm = ktr,M / kp

A high value of Cm is indicative of significant degradative chain transfer and is a hallmark of allyl monomer polymerization.

Visualizing the Polymerization and Chain Transfer Mechanisms

To better understand the competing reaction pathways, the following diagrams illustrate the key steps in the radical polymerization of an allyl monomer.

Figure 2: Mechanism of degradative chain transfer in allyl polymerization.

II. Experimental Protocols

This section provides detailed protocols for the synthesis of allyl phenylacetate, its radical polymerization, and the subsequent kinetic analysis and polymer characterization.

A. Synthesis of Allyl Phenylacetate

A common method for synthesizing allyl esters is through the esterification of the corresponding carboxylic acid with allyl alcohol. [5] Materials:

-

Phenylacetic acid

-

Allyl alcohol

-

Sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine phenylacetic acid (1 equivalent), allyl alcohol (1.5 equivalents), and a catalytic amount of sulfuric acid in toluene.

-

Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure allyl phenylacetate.

-

Confirm the structure and purity of the synthesized monomer using ¹H NMR and ¹³C NMR spectroscopy.

B. Radical Polymerization of Allyl Phenylacetate

This protocol describes a typical bulk polymerization procedure. The reaction can also be performed in solution by dissolving the monomer and initiator in a suitable solvent.

Materials:

-

Allyl phenylacetate (purified)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl peroxide (BPO) (initiator)

-

Schlenk flask or sealed ampoules

-

Vacuum line

-

Thermostatted oil bath

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Place the desired amount of allyl phenylacetate and initiator (e.g., 1 mol% relative to the monomer) into a Schlenk flask.

-

Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Backfill the flask with an inert gas (nitrogen or argon).

-

Immerse the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C for AIBN).

-

At specific time intervals, carefully withdraw aliquots of the reaction mixture using a nitrogen-purged syringe for kinetic analysis.

-

To quench the polymerization in the aliquots, cool them rapidly in an ice bath and, if necessary, add a small amount of an inhibitor like hydroquinone.

C. Monitoring Polymerization Kinetics by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for monitoring the conversion of monomer to polymer in real-time or by analyzing quenched aliquots. [6][7]The conversion is determined by comparing the integral of a monomer-specific proton signal with that of a signal that remains constant or a signal from the resulting polymer. [8] Procedure:

-

For each aliquot taken from the polymerization reaction, dissolve a small amount in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Identify the characteristic proton signals for the vinyl group of the allyl phenylacetate monomer (typically in the range of 5-6 ppm).

-

Identify a proton signal from the phenyl group or the methylene group adjacent to the phenyl ring that will be present in both the monomer and the polymer.

-

The monomer conversion can be calculated by monitoring the decrease in the integral of the vinyl proton signals relative to the integral of the aromatic or benzylic protons.

Calculation of Monomer Conversion:

Conversion (%) = [1 - (Integral of vinyl protons at time t / Integral of aromatic protons at time t) / (Integral of vinyl protons at time 0 / Integral of aromatic protons at time 0)] * 100

D. Polymer Characterization by Gel Permeation Chromatography (GPC)

GPC (also known as size exclusion chromatography, SEC) is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymer. [9][10] Materials:

-

Polymer sample

-

GPC-grade solvent (e.g., tetrahydrofuran, THF)

-

GPC system with a suitable column set for low molecular weight polymers

-

Refractive index (RI) detector

-

Molecular weight standards (e.g., polystyrene) for calibration

Procedure:

-

Dissolve a known concentration of the polymer sample in the GPC eluent (e.g., 1-2 mg/mL in THF).

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Inject the sample into the GPC system.

-

The GPC separates the polymer chains based on their hydrodynamic volume, with larger chains eluting first. [11]5. The RI detector measures the concentration of the polymer as it elutes.

-

Construct a calibration curve using narrow molecular weight standards to correlate elution time with molecular weight. [12]7. From the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample.

III. Kinetic Analysis and Data Interpretation

The data obtained from the kinetic monitoring and polymer characterization experiments can be used to determine key kinetic parameters.

A. Determination of the Rate of Polymerization

By plotting the monomer conversion as a function of time, the initial rate of polymerization can be determined from the initial slope of the curve. To determine the order of the reaction with respect to the monomer and initiator concentrations, a series of experiments should be performed where the concentration of one component is varied while the other is kept constant.

B. The Challenge of Low Molecular Weight Polymers

As previously mentioned, the radical polymerization of allyl monomers typically results in polymers with a low degree of polymerization. For example, the benzoyl peroxide-catalyzed bulk polymerization of allyl acetate yields a polymer with a degree of polymerization of about 13. [3]This is a direct consequence of the high rate of degradative chain transfer relative to the rate of propagation.

C. Quantitative Data Summary

| Parameter | Symbol | Method of Determination | Expected Outcome for Allyl Phenylacetate | Reference Value (Allyl Acetate) |

| Rate of Polymerization | Rp | ¹H NMR | Low compared to vinyl monomers | ~10⁻⁵ - 10⁻⁴ mol L⁻¹ s⁻¹ |

| Order of Reaction (Monomer) | - | ¹H NMR | Likely first order | First order |

| Order of Reaction (Initiator) | - | ¹H NMR | Likely 0.5 order | 0.5 order |

| Number-Average Molecular Weight | Mn | GPC | Low (typically < 5000 g/mol ) | ~1000 - 2000 g/mol |

| Polydispersity Index | PDI | GPC | Relatively narrow (1.5 - 2.5) | ~1.5 - 2.0 |

| Chain Transfer Constant | Cm | Mayo Plot | High | ~0.1 - 0.2 |

Note: The expected outcomes for allyl phenylacetate are based on the known behavior of other allyl esters and are subject to experimental verification. The phenylacetic acid moiety may influence the electronics and sterics of the monomer, potentially affecting the kinetic parameters.

IV. Experimental Workflow and Logic

The following diagram outlines the logical workflow for a comprehensive kinetic study of the radical polymerization of allyl monomers containing phenylacetic acid.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Troubleshooting & Optimization

Solubility issues of 4-Allyloxyphenylacetic acid in water vs ethanol

Technical Support Center: 4-Allyloxyphenylacetic Acid Solubility

Welcome to the technical support resource for 4-Allyloxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides formatted to provide both theoretical understanding and practical, actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Allyloxyphenylacetic acid poorly soluble in water but readily soluble in ethanol?

A1: The solubility behavior of 4-Allyloxyphenylacetic acid is a classic example of the "like dissolves like" principle, which is governed by the polarity of the solute and the solvent.

-

In Water (A Highly Polar Solvent): 4-Allyloxyphenylacetic acid has a dual nature. It possesses a polar carboxylic acid head (-COOH) capable of forming hydrogen bonds with water molecules. However, the bulk of the molecule consists of a large, nonpolar aromatic ring and an allyl ether group (the "allyloxyphenyl" part). This significant hydrophobic region disrupts the strong hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve. The hydrophobic effect dominates, leading to poor aqueous solubility.

-

In Ethanol (A Moderately Polar Solvent): Ethanol (CH₃CH₂OH) is less polar than water. Its structure includes a short, nonpolar ethyl group (-CH₂CH₃) and a polar hydroxyl group (-OH). This amphipathic nature makes it an excellent solvent for 4-Allyloxyphenylacetic acid. The nonpolar ethyl group of ethanol interacts favorably with the nonpolar allyloxyphenyl ring via van der Waals forces, while the hydroxyl group of ethanol can still form hydrogen bonds with the carboxylic acid group of the solute.[1][2] This balance of polar and nonpolar interactions allows ethanol to effectively solvate both parts of the molecule, resulting in high solubility.

To visualize these interactions, consider the following diagram:

Caption: Troubleshooting Workflow for Solubility Issues.

Detailed Protocols & Explanations

Method 1: pH Adjustment (Recommended First Step)

The solubility of a weak acid like 4-Allyloxyphenylacetic acid is highly dependent on pH. By raising the pH of the solution above the compound's pKa, you can convert the neutral, poorly soluble acid form (R-COOH) into its charged, highly soluble conjugate base (R-COO⁻).

Causality (The Henderson-Hasselbalch Equation): The relationship between pH, pKa, and the ratio of the ionized to un-ionized form is described by the Henderson-Hasselbalch equation. [3][4]For a weak acid, the equation is:

pH = pKa + log ( [R-COO⁻] / [R-COOH] )

While the exact pKa of 4-Allyloxyphenylacetic acid is not readily published, we can estimate it to be similar to that of Phenylacetic Acid (pKa ≈ 4.31). [5]To ensure at least 99% of the compound is in the soluble ionized form, the pH should be at least 2 units above the pKa (i.e., pH > 6.3). Therefore, dissolving it in a buffer at pH 7.2-7.4 is highly effective. [6] Experimental Protocol:

-

Weigh the desired amount of 4-Allyloxyphenylacetic acid powder.

-

Add a small amount of purified water or your target buffer (e.g., PBS). The powder will likely remain as a suspension.

-

While stirring, add a dilute basic solution (e.g., 1 M NaOH) dropwise.

-

Observe the suspension. As the pH increases, the solid will begin to dissolve.

-

Continue adding the base until all the solid has dissolved, resulting in a clear solution.

-

You can then adjust the pH back down carefully with dilute acid (e.g., 1 M HCl) if required for your experiment, but be cautious not to go too far below the pKa, as this will cause the compound to precipitate out of solution. [1]7. Finally, add the remaining buffer to reach your target final volume and concentration.

Method 2: Co-Solvency

If pH adjustment is not suitable for your experimental system, using a co-solvent is the next best approach. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving nonpolar compounds. [7][8] Common Co-solvents: Ethanol, Dimethyl sulfoxide (DMSO), Propylene glycol. [2][8] Experimental Protocol:

-

Prepare a high-concentration stock solution of 4-Allyloxyphenylacetic acid in 100% ethanol or DMSO (e.g., 10-50 mg/mL). It should dissolve easily.

-

While vigorously vortexing your aqueous buffer, add the concentrated stock solution dropwise.

-

This technique, sometimes called "solvent deposition," allows the compound to be rapidly dispersed and solvated by the aqueous medium before it has a chance to aggregate and precipitate.

-

Crucial Consideration: Always calculate the final percentage of the organic co-solvent in your aqueous solution (e.g., <1% v/v). You must ensure this concentration of co-solvent does not interfere with your biological assay or cause toxicity. [9]

Method 3: Temperature Adjustment

The dissolution of most solid organic compounds is an endothermic process, meaning that solubility increases with temperature. [10][11][12] Experimental Protocol:

-

Add the 4-Allyloxyphenylacetic acid to your aqueous solvent.

-

Gently warm the mixture in a water bath (e.g., 37°C or 50°C) while continuously stirring.

-

Do not boil the solution, as this could lead to degradation of the compound.

-

Once dissolved, allow the solution to slowly cool to your working temperature.

-

Caution: This method can create a supersaturated solution. The compound may precipitate out over time as it cools. This method is best for immediate use after preparation.

Physicochemical Data Summary

Direct quantitative solubility data for 4-Allyloxyphenylacetic acid is not widely available. However, we can infer its properties from closely related analogs.

| Property | Phenylacetic Acid | 4-Hydroxyphenylacetic Acid | 4-Allyloxyphenylacetic Acid (Predicted) |

| Structure | Benzene-CH₂COOH | HO-Benzene-CH₂COOH | CH₂=CHCH₂O-Benzene-CH₂COOH |

| Aqueous Solubility | ~16.6 mg/mL at 20°C [5] | ~10 mg/mL in PBS (pH 7.2) [9] | Low . Lower than analogs due to the larger, nonpolar allyl group. |

| Ethanol Solubility | Very Soluble [5] | Soluble | Very Soluble . |

| pKa (estimated) | 4.31 [5] | 4.49 | ~4.3 - 4.5 . The allyloxy group is weakly electron-donating and should have a minimal effect on the acidity of the distant carboxyl group. |

| Appearance | White crystalline solid [5] | Crystalline solid [9] | Likely a solid at room temperature. |

References

-

Myerson, A. S., & Izgorodina, E. I. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design, 10(3), 1143–1147. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylacetic Acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylacetic Acid. PubChem Compound Database. Retrieved from [Link]

-

Garg, A., et al. (2010). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 1(1), 13. Retrieved from [Link]

-

Wisdomlib. (2025). Co-solvency: Significance and symbolism. Retrieved from [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

-

Li, A., et al. (2010). Solubility of gallic acid in liquid mixtures of (ethanol + water) from (293.15 to 318.15) K. Journal of Chemical & Engineering Data, 55(8), 2824–2826. Retrieved from [Link]

-

LibreTexts. (2022). 9.4: The Effect of Temperature on Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

-

Bellevue College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

-

ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

-

Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

-

LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydroxyphenylacetic acid. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Retrieved from [Link]

-

PubMed. (2009). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Retrieved from [Link]

-

ResearchGate. (2004). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

ResearchGate. (2010). Solubility of gallic acid in liquid mixtures of (ethanol+water) from (293.15 to 318.15)K. Retrieved from [Link]

-

SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

-

ResearchGate. (2010). Equilibrium Solubility of 3- and 4-Nitrophthalic Acids in Water. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methoxyphenylacetic acid. PubChem Compound Database. Retrieved from [Link]

-

Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

-

YouTube. (2020). Solubility 3 Temperature dependence of aqueous solubility. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]

-

Slideshare. (2016). Cosolvency. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

-